molecular formula C20H27N5O3S2 B2773730 N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-00-6

N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2773730
CAS RN: 898445-00-6
M. Wt: 449.59
InChI Key: DVHSRIGBQPNGMK-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H27N5O3S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of pyrimidine-triazole derivatives, synthesized from related chemical compounds, exhibiting antimicrobial activity against selected bacterial and fungal strains. This includes a study where novel derivatives were synthesized through a multi-step process, highlighting the compound's role in developing antimicrobial agents (Majithiya & Bheshdadia, 2022).

Anticancer and Analgesic Agents

Another segment of research focuses on the synthesis of novel compounds for their potential as anticancer and analgesic agents. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their analgesic and anti-inflammatory activities, showcasing the diverse therapeutic applications of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Inhibition of Tumor Necrosis Factor Alpha

Research into thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has highlighted their importance as intermediates that inhibit tumor necrosis factor alpha and nitric oxide, indicating their utility in inflammation and cancer research. A green synthetic method for these compounds demonstrates the ongoing efforts to develop more efficient and environmentally friendly synthetic routes (Lei et al., 2017).

Neuroprotective Applications

GSK189254, a novel histamine H3 receptor antagonist, demonstrates high affinity and selectivity for human H3 receptors, indicating potential therapeutic applications for cognitive disorders, including Alzheimer's disease. This compound's ability to bind to histamine H3 receptors and improve cognitive performance in preclinical models underscores its significance in neurodegenerative disease research (Medhurst et al., 2007).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S2/c1-14-12-30-19(21-14)22-17(26)13-29-18-15-4-2-5-16(15)25(20(27)23-18)7-3-6-24-8-10-28-11-9-24/h12H,2-11,13H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHSRIGBQPNGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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